Bis(3-methoxypropyl)amine

Description

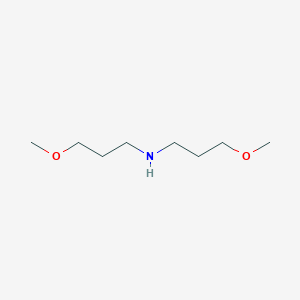

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-N-(3-methoxypropyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO2/c1-10-7-3-5-9-6-4-8-11-2/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAYVOSJNZNSQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901260739 | |

| Record name | 3-Methoxy-N-(3-methoxypropyl)-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901260739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14676-58-5 | |

| Record name | 3-Methoxy-N-(3-methoxypropyl)-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14676-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-N-(3-methoxypropyl)-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901260739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis(3-methoxypropyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for Bis 3 Methoxypropyl Amine

Direct Synthesis Routes and Reaction Conditions

The formation of Bis(3-methoxypropyl)amine can be approached through several direct synthetic strategies. These methods primarily involve the hydrogenation of nitrile precursors or amination reactions utilizing its primary amine analogue, 3-methoxypropylamine (B165612).

Hydrogenation of β-Methoxypropionitrile Precursors

A primary route for synthesizing aliphatic amines is the catalytic hydrogenation of their corresponding nitriles. In the case of this compound, β-methoxypropionitrile (also known as 3-methoxypropionitrile (B90507) or MOPN) serves as the key precursor. The reaction involves the reduction of the cyano group to a primary amine, which can then react further to form the secondary amine.

One documented synthesis involves the hydrogenation of a crude mixture containing MOPN using a Raney nickel catalyst. prepchem.com The reaction is typically conducted in an autoclave under a hydrogen atmosphere. The presence of anhydrous ammonia (B1221849) is often used to influence the product distribution. While the primary product of MOPN hydrogenation is 3-methoxypropylamine (MOPA), this compound is formed as a co-product. prepchem.com A specific example demonstrated that hydrogenation at 90°C and 850 psig with Raney nickel yielded a product mixture containing 0.35% by weight of this compound. prepchem.com

An analogous, highly efficient process is used for preparing N-alkylbis(3-aminopropyl)amines, which involves the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines. researchgate.netnih.gov This two-step synthesis first involves a bisconjugate addition of an alkylamine to acrylonitrile, followed by hydrogenation of the resulting dinitrile. researchgate.net This second step is performed at a relatively low pressure (50 psi of hydrogen) using Raney nickel in a methanolic ammonia solvent system, resulting in nearly quantitative yields of the desired triamine. nih.gov This demonstrates the effectiveness of nitrile hydrogenation for creating bis-alkylated amine structures.

Table 1: Conditions for Hydrogenation of Nitrile Precursors

| Precursor | Catalyst | Temperature (°C) | Pressure (psig) | Solvent/Atmosphere | Target Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| β-Methoxypropionitrile | Raney Nickel | 90 | 850 | Methanol, Anhydrous Ammonia, Hydrogen | Amine Mixture | 0.35 wt% | prepchem.com |

Amination Reactions involving 3-Methoxypropylamine

This compound can also be synthesized through reactions starting with 3-methoxypropylamine (MOPA). These processes typically involve the reaction of MOPA with a suitable electrophile or through self-condensation under specific catalytic conditions.

For instance, the industrial synthesis of MOPA from 3-methoxypropanol and ammonia can yield this compound as a minor by-product. google.com This formation occurs through the further reaction of the initially formed MOPA. In such processes, the di-amine by-product can either be separated for sale or recycled back into the feed system to suppress its own formation and maximize the yield of the primary amine. google.com This indicates that the reaction of MOPA with itself or its precursors is a viable, albeit sometimes unintentional, route to the secondary amine.

A general method for producing secondary amines involves the reaction of a primary amine with an alcohol in the presence of a catalyst. This suggests a potential pathway where 3-methoxypropylamine reacts with 3-methoxypropanol. A patented method describes such a process in the liquid phase over a hydrogenation/dehydrogenation catalyst, where the molar ratio of alcohol to primary amine can range from 1.5 to 15. google.com

Specific Multi-Step Synthetic Procedures

While direct routes are common, multi-step procedures can offer greater control and versatility for synthesizing complex or substituted amines. Although not commonly reported for this compound itself, analogous methods for related compounds illustrate these principles.

One such approach is the synthesis of N-substituted secondary amines through the condensation of a primary amine with an aldehyde, followed by an in-situ reduction of the resulting imine. For example, bisamine-based dendrimers have been prepared by condensing a primary amine with benzaldehyde (B42025) and subsequently reducing the intermediate with sodium borohydride (B1222165) (NaBH4). researchgate.net This reductive amination strategy is a cornerstone of amine synthesis.

Another powerful technique involves leveraging reactivity control elements. A two-step synthesis of multi-substituted N-methoxyamines utilizes an N-methoxy group to enhance the nucleophilicity of an amide nitrogen, enabling a direct coupling reaction with an aldehyde. researchgate.net This is followed by a nucleophilic addition to the amide carbonyl, allowing for rapid diversification of the molecular structure. researchgate.net Such strategies highlight the sophisticated chemical methodologies available for constructing complex amine architectures.

Industrial-Scale Production and Scalability Considerations

Transitioning from laboratory-scale synthesis to industrial production requires careful consideration of efficiency, safety, cost, and sustainability. For the production of this compound and related compounds, continuous flow manufacturing and rigorous optimization of reaction parameters are key.

Continuous Flow Reactor Systems for Enhanced Efficiency

Continuous flow reactors offer significant advantages over traditional batch processing for chemical manufacturing. amarequip.com By maintaining a controlled, steady-state reaction, these systems allow for higher throughput, improved reaction control, and enhanced safety, particularly for reactions requiring strict temperature or pressure management. amarequip.compurdue.edu

The key benefits of continuous flow systems in the context of amine synthesis include:

Improved Scalability: Production can be scaled up by extending the operational time or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. almacgroup.com

Enhanced Safety: Reactions are performed on smaller quantities at any given time, minimizing the risks associated with hazardous reagents or exothermic events. almacgroup.com

Higher Efficiency: Rapid heat and mass transfer in flow reactors can lead to faster reaction times and reduced energy consumption. purdue.edualmacgroup.com

Sustainability: Continuous processes often reduce waste and energy usage, contributing to greener manufacturing practices. amarequip.com

These systems are highly suitable for catalytic hydrogenations and aminations, which are central to the synthesis of this compound. The ability to precisely control residence time, temperature, and pressure within the reactor coils ensures consistent product quality and high yields. mit.edu

Optimization of Reaction Parameters

To maximize yield and purity while minimizing costs, the optimization of reaction parameters is crucial. Key parameters that are typically adjusted in both batch and continuous flow syntheses include temperature, solvent polarity, stoichiometry of reactants, residence time, and the reaction atmosphere.

Temperature: Reaction rates are highly sensitive to temperature. For hydrogenations, an optimal temperature maximizes the reaction rate without promoting undesirable side reactions or catalyst degradation. For example, the synthesis of 4,4'-bis(3-aminophenoxy)biphenyl (B1279746) via catalytic hydrogenation specifies an optimal temperature range of 70-80°C. google.com

Solvent: The choice of solvent can influence reactant solubility, catalyst activity, and the reaction pathway. In many amine syntheses, polar solvents like alcohols are used.

Stoichiometry: The molar ratio of reactants is critical. For instance, in the synthesis of secondary amines from primary amines and alcohols, an excess of the alcohol (ratios of 1.5 to 15) can be used to drive the reaction towards the desired product. google.com

Residence Time (in Flow Chemistry): This parameter, determined by the reactor volume and flow rate, dictates how long the reactants are exposed to the reaction conditions. mit.edu Optimizing residence time is essential for achieving complete conversion without product degradation.

Atmosphere: Hydrogenation reactions require a controlled atmosphere of high-purity hydrogen. The pressure of the hydrogen gas is a critical parameter, with different reactions optimized for low pressure (e.g., 50 psi) or high pressure (e.g., 850 psi). prepchem.comnih.gov

Table 2: Key Compounds Mentioned

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | N,N-Bis(3-methoxypropyl)amine | C8H19NO2 |

| β-Methoxypropionitrile | 3-Methoxypropionitrile; MOPN | C4H7NO |

| 3-Methoxypropylamine | MOPA; 3-Methoxy-1-propanamine | C4H11NO |

| Raney Nickel | - | Ni |

| Sodium Borohydride | - | NaBH4 |

| Acrylonitrile | - | C3H3N |

Catalyst Design and Performance in Industrial Processes

Raney Nickel:

Raney nickel is a versatile catalyst known for its high hydrogenation activity under relatively mild conditions. In the synthesis of this compound, it effectively catalyzes the reduction of the imine intermediate formed from the reaction of 3-methoxypropionaldehyde and 3-methoxypropylamine. The performance of Raney nickel can be influenced by several factors, including its preparation method, particle size, and the presence of promoters.

Key performance indicators for Raney nickel in this application include:

Activity: The rate at which the catalyst converts reactants to the desired product. Higher activity allows for shorter reaction times and increased throughput.

Selectivity: The ability of the catalyst to favor the formation of this compound over side products. Common side reactions include the formation of primary amines from the reduction of the nitrile starting material (if used) and the formation of other secondary or tertiary amines. Non-acidic reaction conditions can help suppress the formation of tertiary amine byproducts. reddit.com

Catalyst Lifetime: The duration over which the catalyst maintains its activity and selectivity before requiring regeneration or replacement. Deactivation can occur due to poisoning by impurities in the feedstock or thermal degradation.

Supported Nickel Catalysts:

The design of supported nickel catalysts involves optimizing:

Nickel Loading: The concentration of nickel on the support, which influences the number of active sites.

Dispersion: The distribution of nickel particles on the support surface. Higher dispersion generally leads to higher activity.

Support Properties: The surface area, porosity, and acidity of the support material can affect reactant and product diffusion and influence reaction selectivity.

The performance of these catalysts is evaluated based on conversion rates, selectivity towards the desired amine, and stability over extended operational periods. The following table summarizes typical performance data for different catalysts used in similar reductive amination processes.

Table 1: Comparative Performance of Catalysts in Reductive Amination Processes

| Catalyst | Support | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Selectivity to Desired Amine (%) | Reference |

| Raney Nickel | - | 100-150 | 50-100 | >95 | 85-95 | General Literature |

| Ni/Al₂O₃ | Alumina | 120-180 | 60-120 | 90-98 | 80-90 | General Literature |

| Ni/SiO₂ | Silica (B1680970) | 120-180 | 60-120 | 85-95 | 75-85 | General Literature |

| Rh-V/Al₂O₃ | Alumina | <130 | <50 | >95 | >95 | mt.com |

Note: The data presented are representative values from studies on similar aliphatic amine syntheses and may vary depending on the specific reaction conditions and feedstock purity.

Advanced Purification and Isolation Techniques

Following the synthesis, a crude mixture containing this compound, unreacted starting materials, catalyst residues, and byproducts is obtained. To achieve the high purity required for most industrial applications, advanced purification and isolation techniques are employed.

Recrystallization and Preparative Chromatography for High Purity Products

Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds. libretexts.orglibretexts.orgmit.eduumass.edu The principle relies on the differential solubility of the desired compound and impurities in a selected solvent at different temperatures. For this compound, which is a liquid at room temperature, this technique would typically involve the formation of a solid salt derivative.

The general steps for recrystallization of an amine salt would include:

Salt Formation: Reacting the crude amine with a suitable acid (e.g., hydrochloric acid, oxalic acid) to form a solid salt.

Solvent Selection: Identifying a solvent in which the amine salt has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures. Common solvents for recrystallizing amine salts include alcohols (e.g., ethanol, methanol) and aqueous mixtures. semanticscholar.org

Dissolution: Dissolving the impure salt in a minimum amount of the hot solvent.

Cooling and Crystallization: Slowly cooling the solution to allow for the formation of pure crystals of the amine salt.

Filtration: Separating the purified crystals from the mother liquor containing the dissolved impurities.

Drying: Drying the crystals to remove any residual solvent.

Free Amine Regeneration: If the free amine is the desired final product, the purified salt is then treated with a base to regenerate the pure this compound, followed by extraction and solvent removal.

Table 2: Potential Solvents for Recrystallization of Amine Salts

| Solvent Class | Examples | Suitability for Amine Salts |

| Alcohols | Methanol, Ethanol, Isopropanol | Generally good, solubility varies with salt |

| Ketones | Acetone | Can be effective, potential for side reactions |

| Esters | Ethyl Acetate | Lower polarity, may be suitable for less polar salts |

| Water | - | Often used in combination with other solvents |

| Hydrocarbons | Hexane, Toluene | Generally poor solvents for salts |

Preparative Chromatography:

For achieving very high levels of purity, particularly for analytical standards or specialized applications, preparative high-performance liquid chromatography (HPLC) is a valuable technique. rssl.comfrontiersin.org This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For the purification of this compound, a tertiary amine, reversed-phase or mixed-mode chromatography can be employed. reddit.com

Stationary Phase: A nonpolar stationary phase, such as C18-silica, is commonly used in reversed-phase HPLC. For basic compounds like amines, specialized columns with end-capping or hybrid silica materials can minimize peak tailing and improve separation efficiency. Amine-functionalized silica can also be used to simplify the purification process. epa.gov

Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is typically used. The pH of the mobile phase is a critical parameter for controlling the retention and selectivity of amines. researchgate.net For tertiary amines, a slightly basic mobile phase can improve peak shape and resolution. reddit.com The addition of modifiers like triethylamine (B128534) can also be beneficial. epa.gov

The process involves injecting the crude sample onto the preparative column and collecting the fractions containing the purified this compound as they elute. The collected fractions are then combined, and the solvent is removed to yield the high-purity product. This technique is particularly useful for separating closely related impurities that are difficult to remove by distillation.

Distillation Methods for Product Separation

Fractional distillation is the primary industrial method for the purification of liquid products like this compound. This technique separates components of a liquid mixture based on differences in their boiling points.

Atmospheric and Vacuum Distillation:

The choice between atmospheric and vacuum distillation depends on the boiling point and thermal stability of the compound. For high-boiling compounds or those that are susceptible to decomposition at elevated temperatures, vacuum distillation is preferred as it lowers the boiling point.

The separation efficiency of a distillation column is determined by its number of theoretical plates. A higher number of theoretical plates allows for the separation of components with closer boiling points.

A typical distillation process for purifying this compound would involve:

Initial Stripping: A preliminary distillation step to remove low-boiling impurities and unreacted starting materials.

Fractional Distillation: The main purification step where the crude product is fed into a fractional distillation column. The column is operated under specific temperature and pressure conditions to achieve the desired separation.

Product Collection: Pure this compound is collected as a specific fraction (distillate or bottoms, depending on the relative boiling points of the components). High-boiling impurities are left behind in the reboiler.

Table 3: Hypothetical Boiling Points of Components in a Crude this compound Mixture

| Compound | Boiling Point (°C at 760 mmHg) |

| 3-Methoxypropylamine | 116 |

| 3-Methoxypropionaldehyde | 134 |

| This compound | ~215-220 (estimated) |

| Higher boiling byproducts | >230 |

Note: The boiling point of this compound is an estimate based on its structure and the boiling points of similar compounds. Actual values may vary.

The successful implementation of distillation for the purification of this compound requires careful optimization of operating parameters such as feed rate, reboiler temperature, reflux ratio, and operating pressure to maximize product purity and yield.

Chemical Reactivity and Mechanistic Investigations of Bis 3 Methoxypropyl Amine

Types of Chemical Transformations

Oxidation and Reduction Pathways

The oxidation of secondary amines can lead to the formation of various products, depending on the oxidizing agent and reaction conditions. For secondary amines like Bis(3-methoxypropyl)amine, oxidation can yield hydroxylamines and nitrones. The nitrogen atom is the primary site of oxidation.

Conversely, the reduction of the amine functionality in this compound is not a common transformation as the amine is already in a reduced state. However, the ether linkages could potentially undergo cleavage under harsh reducing conditions, although this is not a typical reaction pathway. Amides, which can be formed from the acylation of this compound, are readily reduced to the corresponding amines using reagents like lithium aluminum hydride (LiAlH₄) ncert.nic.inlibretexts.org.

The presence of the ether groups can also influence the reactivity. Oxidation of ethers can occur at the α-carbon, leading to the formation of hydroperoxides and subsequent cleavage of the C-O bond. However, the amine group in this compound is generally more susceptible to oxidation than the ether linkages.

Table 1: Potential Oxidation Products of Secondary Amines

| Reactant | Oxidizing Agent | Major Product(s) |

| Secondary Amine (R₂NH) | Hydrogen Peroxide (H₂O₂) | Hydroxylamine (B1172632) (R₂NOH) |

| Secondary Amine (R₂NH) | Peroxy Acids (RCO₃H) | Nitrone (R₂N⁺=O⁻) |

Nucleophilic Substitution Reactions and Their Scope

As a secondary amine, this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. It readily participates in nucleophilic substitution reactions with a variety of electrophiles.

Alkylation: The reaction of this compound with alkyl halides proceeds via an Sₙ2 mechanism to form a tertiary amine. The lone pair on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion ucalgary.ca. This reaction can be challenging to control, as the resulting tertiary amine can be more nucleophilic than the starting secondary amine, potentially leading to the formation of a quaternary ammonium (B1175870) salt through further alkylation masterorganicchemistry.com. The presence of the two methoxypropyl groups may introduce some steric hindrance, which could modulate the rate of this second alkylation step masterorganicchemistry.com.

Acylation: this compound reacts with acyl chlorides or acid anhydrides in a nucleophilic acyl substitution reaction to form a tertiary amide youtube.comlibretexts.orgbath.ac.uk. This reaction is generally very efficient and stops at the amide stage, as the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group libretexts.org. The reaction is often carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrogen halide byproduct ncert.nic.in.

Table 2: Examples of Nucleophilic Substitution Reactions of Secondary Amines

| Amine | Electrophile | Product | Reaction Type |

| Diethylamine | Ethyl Bromide | Triethylamine (B128534) | Alkylation |

| Diethylamine | Acetyl Chloride | N,N-Diethylacetamide | Acylation |

Reaction Mechanism Elucidation

Role of Electron-Withdrawing Groups in Activating Reaction Sites

Electron-withdrawing groups (EWGs) play a significant role in influencing the rates of nucleophilic substitution reactions. In the context of the electrophile, EWGs attached to the carbon atom undergoing attack can increase its electrophilicity, making it more susceptible to nucleophilic attack. This generally leads to a faster Sₙ2 reaction rate reddit.comcureffi.org.

For the amine nucleophile itself, the presence of the ether oxygen atoms in the methoxypropyl chains of this compound can exert a mild electron-withdrawing inductive effect due to the electronegativity of oxygen. However, this effect is transmitted through several sigma bonds and is likely to have a minor impact on the nucleophilicity of the nitrogen atom compared to steric factors. The primary determinant of its nucleophilicity is the lone pair on the nitrogen atom ncert.nic.in. In aromatic amines, electron-withdrawing substituents on the aromatic ring decrease the basicity and nucleophilicity of the amine quora.com.

Factors Influencing Selectivity in Multi-Substitution Processes

In the alkylation of primary amines, achieving selective mono-alkylation can be difficult due to the product secondary amine often being more reactive than the starting primary amine. This can lead to over-alkylation and the formation of tertiary amines and quaternary ammonium salts masterorganicchemistry.comnih.gov.

For a secondary amine like this compound, the first alkylation leads to a tertiary amine. A subsequent second alkylation to form a quaternary ammonium salt is possible. The selectivity for the formation of the tertiary amine over the quaternary ammonium salt is influenced by several factors:

Steric Hindrance: The two bulky 3-methoxypropyl groups, along with the newly added alkyl group on the tertiary amine, create significant steric hindrance around the nitrogen atom. This steric crowding can significantly slow down the rate of the second alkylation reaction, thus favoring the formation of the tertiary amine masterorganicchemistry.com.

Reaction Conditions: The stoichiometry of the reactants is crucial. Using a limited amount of the alkylating agent can favor the formation of the tertiary amine.

Nature of the Alkylating Agent: The structure of the alkyl halide also plays a role. More sterically hindered alkyl halides will react slower, potentially increasing selectivity.

Base Hydrolysis Mechanisms of Related Complexes

While this compound itself does not undergo hydrolysis, metal complexes containing this or similar amine ligands can undergo base-catalyzed hydrolysis, where a ligand is replaced by a hydroxide (B78521) ion.

For octahedral cobalt(III) amine complexes, the base hydrolysis often proceeds through a Substitution Nucleophilic first-order in the Conjugate Base (Sₙ1CB) mechanism libretexts.orgresearchgate.netlibretexts.org. This mechanism involves the following steps:

Deprotonation: A hydroxide ion acts as a base and removes a proton from an amine ligand, forming an amido intermediate (the conjugate base). This step is a rapid pre-equilibrium.

Dissociation: The amido intermediate then dissociates in the rate-determining step, losing a ligand to form a five-coordinate intermediate.

Aquation: The five-coordinate intermediate rapidly reacts with water to form the final hydroxo complex.

The presence of an acidic proton on the coordinated amine is a prerequisite for this mechanism libretexts.org.

For square-planar platinum(II) amine complexes, base hydrolysis can also occur. The hydrolysis of platinum(II) complexes is a key step in the activation of platinum-based anticancer drugs nih.govpensoft.net. The mechanism can proceed through a direct nucleophilic attack by the hydroxide ion or through an associative pathway involving a five-coordinate intermediate. Studies on the base hydrolysis of platinum(IV)-amine complexes also suggest an Sₙ1CB-type mechanism researchgate.net.

Coordination Chemistry and Ligand Design Involving Bis 3 Methoxypropyl Amine

Complex Formation with Transition Metals

The ability of bis(3-methoxypropyl)amine to form stable complexes with transition metals is a cornerstone of its utility in inorganic chemistry. The presence of both nitrogen and oxygen donor atoms allows for diverse coordination modes, influencing the geometry and reactivity of the resulting metal complexes.

Synthesis and Characterization of Metal-Amine Complexes (e.g., Cobalt(III) complexes)

The synthesis of transition metal complexes with this compound typically involves the reaction of the amine with a metal salt in a suitable solvent. While specific studies focusing solely on this compound are not extensively detailed in the literature, the general principles of amine-metal complex formation are applicable. For instance, the synthesis of cobalt(III) complexes often involves the oxidation of a cobalt(II) salt in the presence of the amine ligand. This process can be illustrated by the general reaction where cobalt(II) is oxidized in the presence of an amine to form a stable octahedral Co(III) complex.

Characterization of these complexes relies on a suite of analytical techniques. Infrared (IR) spectroscopy is crucial for confirming the coordination of the amine group to the metal center, often indicated by a shift in the N-H stretching frequency. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the ligand in the complex, and UV-Visible spectroscopy offers insights into the electronic environment of the metal ion. For crystalline products, single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles within the coordination sphere.

Table 1: General Spectroscopic Changes Upon Coordination of Amines to Metal Centers

| Spectroscopic Technique | Observation | Interpretation |

|---|---|---|

| Infrared (IR) Spectroscopy | Shift in N-H and C-N stretching frequencies | Coordination of the amine nitrogen to the metal center. |

| NMR Spectroscopy | Changes in chemical shifts of protons and carbons near the donor atoms | Confirmation of ligand binding and information on the complex's symmetry in solution. |

| UV-Visible Spectroscopy | Appearance of new absorption bands (d-d transitions, LMCT) | Information on the geometry and electronic structure of the metal center. |

Intramolecular Ether Oxygen Coordination to Metal Centers

A key feature of this compound is the presence of two ether oxygen atoms on its flexible sidearms. These oxygens can participate in coordination to the metal center, leading to intramolecular coordination. This behavior is particularly significant as it can increase the denticity of the ligand and the stability of the resulting complex.

Studies on related ligands containing methoxy (B1213986) groups have demonstrated that for such intramolecular coordination to occur, the ether group must be properly oriented in close proximity to the metal's coordination sphere. While direct coordination of the methoxy group is not always observed, its presence can influence the reactivity at the metal center. For instance, in some iron(II) complexes with ligands bearing methoxy substituents, intramolecular O-demethylation has been observed upon reaction with molecular dioxygen, a process that is preceded by the close approach of the methoxy group to an oxygenated form of the metal. biointerfaceresearch.comemory.edu This highlights the potential for the ether oxygen in this compound to interact with the metal center, even if it does not form a strong, permanent coordinate bond.

Chelation Effects and Ring Formation in Ligand-Metal Interactions

When this compound coordinates to a metal center using both its central nitrogen atom and one or both of the ether oxygen atoms, it acts as a chelating ligand, forming stable ring structures. This phenomenon, known as the chelate effect, results in complexes that are thermodynamically more stable than analogous complexes with monodentate ligands.

The flexibility of the propyl chains allows the ligand to form strain-free five- or six-membered chelate rings, which are generally the most stable. mathabhangacollege.ac.in If both ether oxygens and the nitrogen atom coordinate to the metal, the ligand is tridentate, forming two chelate rings. This multidentate coordination significantly enhances the stability of the complex. The formation of these chelate rings is a critical aspect of the coordination chemistry of this compound and is a primary reason for its use in creating robust metal complexes.

Rational Ligand Design and Modification Strategies

The structural and electronic properties of this compound make it an excellent scaffold for the design of more complex and functionalized ligands. By modifying its structure, chemists can fine-tune the properties of the resulting metal complexes for specific applications.

Impact of Methoxypropyl Substituents on Ligand Donor Properties

The methoxypropyl substituents on the amine nitrogen have a significant impact on the ligand's donor properties. The alkyl chains are electron-donating, which increases the electron density on the central nitrogen atom, making it a stronger Lewis base compared to ammonia (B1221849) or simple primary amines. libretexts.org This enhanced basicity generally leads to the formation of more stable metal complexes.

Furthermore, the steric bulk of the methoxypropyl groups can influence the coordination geometry around the metal center. These bulky groups can prevent the coordination of multiple large ligands, potentially favoring the formation of complexes with lower coordination numbers or creating specific stereochemical environments. This interplay of electronic and steric effects is a key consideration in ligand design, as it allows for the tuning of the metal center's reactivity.

Development of Polydentate Ligands Incorporating this compound Moieties

The this compound framework can be incorporated into larger, more complex polydentate ligands to create systems with tailored coordination properties. For example, it can be used as a building block in the synthesis of Schiff base ligands. By condensing the primary or secondary amine functionality with aldehydes or ketones, larger ligands with additional donor atoms can be created.

One example of a related structural motif is found in the ligand {1,4-Bis[3-(3-methoxy-2-oxidobenzylideneamino)propyl]piperazine}, which is synthesized from the Schiff base condensation of bis(3-aminopropyl)piperazine and 3-methoxysalicylaldehyde. This ligand incorporates the "3-methoxy...propyl...amino" unit into a larger hexadentate structure that can form stable complexes with metal ions like iron(III). The development of such complex ligands demonstrates the utility of the underlying alkoxypropylamine structure in creating sophisticated chelators for a wide range of applications in catalysis and materials science.

Catalytic Applications of Coordination Complexes

There is no available research specifically detailing the catalytic applications of coordination complexes formed with this compound as a ligand. General studies on diamine and diether ligands suggest potential for various catalytic reactions, but specific examples and data for this compound are absent from the literature.

In Situ Stability Assays for Ligand-Metal Complexes under Catalytic Conditions

There are no published reports on the in-situ stability of this compound-metal complexes. Techniques such as spectroscopy (UV-Vis, NMR, IR) or mass spectrometry are often employed during a reaction to monitor the integrity of a catalyst complex. However, no such studies have been documented for complexes involving this particular ligand, leaving its stability under catalytic turnover unknown.

Comparison of Turnover Numbers with Analogous Ligands

A comparison of catalytic efficiency, typically measured by Turnover Number (TON) or Turnover Frequency (TOF), requires specific experimental data. As there are no studies reporting the catalytic activity of this compound complexes, a data-driven comparison with analogous ether-amine or diamine ligands is not feasible. Such a comparison would be essential to understand the electronic and steric influence of the methoxypropyl groups on the catalytic performance of a metal center.

Computational and Theoretical Investigations of Bis 3 Methoxypropyl Amine

Quantum Chemical Simulations

Quantum chemical simulations utilize the principles of quantum mechanics to model and compute the properties of molecules. These simulations are fundamental in predicting characteristics that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a widely used tool for predicting the reactivity and stability of organic compounds, including amines. ijcsi.prodntb.gov.ua DFT calculations for Bis(3-methoxypropyl)amine would focus on determining key quantum chemical parameters that describe its reactivity.

The primary parameters derived from DFT studies include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency to act as an electron donor, which is a key characteristic for amines in processes like corrosion inhibition. researchgate.net

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons. A lower ELUMO value suggests a higher affinity for accepting electrons. researchgate.net

Energy Gap (ΔE = ELUMO – EHOMO): The energy gap is a crucial indicator of molecular stability and reactivity. A smaller energy gap implies that the molecule can be polarized more easily and is generally more reactive.

Global Reactivity Descriptors: Other parameters such as electronegativity (χ), global hardness (η), and softness (σ) can be calculated from the HOMO and LUMO energies to provide a more comprehensive picture of the molecule's reactivity. researchgate.net

These calculations provide a theoretical basis for understanding how this compound would interact with other substances, for example, by donating electrons from the nitrogen lone pairs to form coordinate bonds with metal surfaces. nih.gov

Table 1: Key Quantum Chemical Parameters from DFT This table illustrates the typical parameters calculated using DFT to assess molecular reactivity. The values are hypothetical and for descriptive purposes only.

| Parameter | Symbol | Significance |

|---|---|---|

| Energy of Highest Occupied Molecular Orbital | EHOMO | Indicates electron-donating ability |

| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Indicates electron-accepting ability |

| Energy Gap | ΔE | Indicates chemical reactivity and stability |

| Dipole Moment | μ | Measures molecular polarity and influences interaction forces |

| Electronegativity | χ | Describes the power of an atom to attract electrons |

| Global Hardness | η | Measures resistance to change in electron distribution |

This compound is a flexible molecule due to several single bonds that can rotate freely. Conformational analysis is essential for identifying the most stable three-dimensional structures (conformers) of the molecule. This process typically involves a multi-step computational approach. nih.gov

First, a conformational search is performed using molecular mechanics force fields (e.g., MMFF94s) to explore the potential energy surface and identify various low-energy conformers. nih.gov Following this, the geometries of the most promising conformers are further optimized at a higher level of theory, such as DFT (e.g., using the B3LYP functional with a suitable basis set like 6-31G(d,p)). nih.govacademie-sciences.fr Frequency calculations are then performed on these optimized structures to confirm that they represent true energy minima (i.e., no imaginary frequencies). nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and core orbitals, which corresponds closely to the familiar Lewis structure representation. uni-muenchen.de An NBO analysis for this compound would provide detailed information about its electron density distribution. researchgate.net

Key insights from NBO analysis would include:

Atomic Charges: Calculation of the natural population analysis (NPA) charges on each atom, revealing the most electron-rich and electron-deficient sites. The nitrogen atom and the two oxygen atoms are expected to be the primary centers of negative charge.

Hybridization and Bond Composition: It details the hybridization of atomic orbitals (e.g., sp³, sp²) that form each bond and the contribution of each atom to that bond, clarifying the nature of bonds like C-N, C-O, and C-H. uni-muenchen.de

Lone Pair Characterization: The analysis would precisely describe the lone pair orbitals on the nitrogen and oxygen atoms, which are the primary sites for dative bonding (electron donation).

Donor-Acceptor Interactions: NBO analysis can quantify the stabilization energy (E(2)) associated with delocalizing interactions, such as the interaction between a filled lone pair orbital (donor) and an empty anti-bonding orbital (acceptor). These interactions are crucial for understanding intramolecular hyperconjugation and intermolecular hydrogen bonding.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to build a mathematical model correlating the structural features of molecules with their physicochemical properties. rogue-scholar.org A QSPR model is developed by first calculating a set of numerical values, known as molecular descriptors, for a series of compounds. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties.

While no specific QSPR models for this compound have been reported in the literature, a hypothetical QSPR study could be developed to predict properties relevant to its applications, such as boiling point, viscosity, or its efficacy as a corrosion inhibitor. The process would involve:

Dataset Selection: Assembling a dataset of amines with known experimental values for the property of interest.

Descriptor Calculation: Computing a wide range of molecular descriptors for each molecule in the dataset.

Model Development: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to create an equation that links a subset of the most relevant descriptors to the property.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

Such a model, once validated, could be used to predict the properties of new or untested amine compounds, including this compound.

Theoretical Studies on Adsorption Phenomena

The interaction of this compound with surfaces is central to many of its potential applications, such as in corrosion inhibition or as a surface modifying agent. Theoretical studies of adsorption aim to model and understand these surface interactions.

Adsorption isotherms describe how a substance (adsorbate) distributes between a fluid phase and a solid surface at equilibrium at a constant temperature. While typically derived from experimental data, theoretical models help in understanding the underlying adsorption mechanism.

The Langmuir adsorption isotherm is one of the simplest and most widely used models. It is based on several key assumptions:

Adsorption occurs at specific, localized sites on the surface.

Each site can accommodate only one molecule (monolayer adsorption).

The surface is energetically homogeneous, meaning all sites are equivalent.

There are no interactions between adsorbed molecules on neighboring sites.

In the context of this compound, Langmuir modeling could be theoretically applied to describe its adsorption onto a metal surface from a solution. The model relates the amount of adsorbed substance to its concentration in the solution and provides parameters such as the maximum adsorption capacity and the Langmuir equilibrium constant, which indicates the strength of the adsorption. Comparing experimental data to the Langmuir model could suggest whether the adsorption of this compound on a specific surface proceeds via monolayer formation.

Electron Localized Function Analysis in Adsorption Mechanisms

A comprehensive review of scientific literature reveals that specific studies employing Electron Localized Function (ELF) analysis to investigate the adsorption mechanisms of this compound have not been published. Therefore, this section will outline the theoretical principles of ELF analysis and present a hypothetical application to the adsorption of this compound, based on the known reactivity of its constituent functional groups (amine and ether) and established computational methodologies.

The Electron Localization Function is a powerful theoretical tool in quantum chemistry that provides a measure of the spatial localization of electrons in a system. wikipedia.org It maps the probability of finding an electron pair, offering a chemically intuitive picture of atomic shells, chemical bonds, and lone pairs. labinsights.nl The value of ELF ranges from 0 to 1, where a high value (approaching 1) corresponds to a high degree of electron localization, characteristic of covalent bonds or lone pairs. jussieu.fruitm.edu.my Conversely, a low value (approaching 0) indicates delocalized electrons, while a value of 0.5 is typical for a uniform electron gas. cam.ac.ukresearchgate.net

In the context of adsorption, ELF analysis can elucidate the changes in electron distribution as a molecule interacts with a surface. By comparing the ELF topology of the free this compound molecule with that of the molecule adsorbed on a substrate, one can identify the specific atoms and electron pairs involved in the interaction. This method allows for a detailed characterization of the newly formed bonds, distinguishing between physisorption (weak van der Waals interactions) and chemisorption (covalent bond formation). researchgate.netresearchgate.net

Hypothetical Application to this compound Adsorption

This compound possesses three key potential interaction sites for adsorption on a surface: the lone pair of the secondary nitrogen atom and the lone pairs on the two oxygen atoms of the methoxy (B1213986) groups. The nitrogen lone pair is generally more basic and sterically accessible, making it the primary site for strong interactions with acidic surface sites or for dative bonding with metal surfaces. The ether oxygen atoms represent secondary, weaker interaction sites.

A computational study using ELF would model the adsorption of this compound onto a selected surface (e.g., a metal oxide or a silica (B1680970) surface). The analysis would focus on the "attractors" of the ELF field, which are the local maxima of the function and correspond to atomic cores, bonds, and lone pairs. labinsights.nl The volume around an attractor is known as a "basin," and integrating the electron density within this basin provides its electron population.

Upon adsorption, significant changes in the ELF basins associated with the lone pairs of the nitrogen and oxygen atoms would be expected.

Nitrogen Lone Pair Interaction: If the molecule chemisorbs via the nitrogen atom, the monosynaptic basin corresponding to the nitrogen lone pair, V(N), would transform into a disynaptic basin, V(N, S), where 'S' represents a surface atom. This change signifies the formation of a new chemical bond. The electron population of this new basin would provide insight into the bond's nature (covalent vs. dative).

Oxygen Lone Pair Interaction: Weaker physisorption or secondary interactions via the ether oxygens would result in a smaller perturbation of their lone pair basins, V(O). There might be a slight deformation or a minor decrease in the basin population, indicating a weaker electrostatic or van der Waals interaction rather than bond formation.

Illustrative Research Findings

To demonstrate the type of data that would be generated from such a study, the following hypothetical table summarizes potential ELF analysis results for the adsorption of this compound on an acidic oxide surface. The data contrasts the calculated electron populations of the key lone pair basins in the free molecule versus the adsorbed state.

| Feature Analyzed | Basin Type | Free Molecule Population (ē) | Adsorbed Molecule Population (ē) | Change upon Adsorption (ē) | Interpretation |

| Nitrogen Lone Pair | Monosynaptic V(N) | 2.15 | Becomes disynaptic V(N, S) | - | Formation of a new bond with the surface |

| New N-Surface Bond | Disynaptic V(N, S) | N/A | 1.85 | +1.85 | Indicates a strong, likely covalent or highly polar covalent, interaction |

| Oxygen Lone Pairs | Monosynaptic V(O) | 2.20 (average) | 2.12 (average) | -0.08 | Minor perturbation suggesting weak hydrogen bonding or van der Waals interaction |

Note: The data presented in this table is hypothetical and serves for illustrative purposes only, as no specific experimental or computational studies on this system have been found.

This theoretical approach demonstrates that ELF analysis could provide profound insights into the adsorption mechanism of this compound at the electronic level. It would allow researchers to quantify the strength and nature of the interactions between the molecule's functional groups and a surface, which is critical for applications where interfacial chemistry is key.

Synthesis and Study of Bis 3 Methoxypropyl Amine Derivatives and Analogues

Derivatives with Modified Amine Linkages or Functional Groups

The modification of the central amine of Bis(3-methoxypropyl)amine or the incorporation of its methoxypropyl moieties into other scaffolds leads to a variety of functional derivatives.

Pyridine-Based Nitrile Derivatives (e.g., 2,6-Bis((3-methoxypropyl)amino)-4-methylnicotinonitrile)

Derivatives where the bis(3-methoxypropyl)amino group is attached to a pyridine (B92270) core are of interest in medicinal and materials chemistry. The synthesis of 2,6-Bis((3-methoxypropyl)amino)-4-methylnicotinonitrile, while not extensively detailed in dedicated literature, can be proposed based on established synthetic routes for analogous compounds. A common method for producing 2,6-diamino-substituted pyridines is through the nucleophilic aromatic substitution of a di-halogenated precursor.

A plausible synthetic pathway would involve the reaction of 2,6-dichloro-4-methylnicotinonitrile (B1293653) with two equivalents of this compound. This type of reaction is a standard method for introducing amino groups onto a pyridine ring, where the chlorine atoms act as leaving groups. The reaction of 2,6-dichloro-4-methylnicotinonitrile with other nucleophiles, such as the malononitrile (B47326) dimer, has been shown to result in the regioselective substitution of the chlorine atom, highlighting the feasibility of this approach. researchgate.net Similarly, other di-substituted thieno-pyridazines have been successfully synthesized by reacting the dichloro-precursor with suitable amines. nih.gov

Table 1: Properties of 2,6-Bis((3-methoxypropyl)amino)-4-methylnicotinonitrile

| Property | Value |

|---|---|

| IUPAC Name | 2,6-bis(3-methoxypropylamino)-4-methylpyridine-3-carbonitrile researchgate.net |

| CAS Number | 51560-72-6 researchgate.net |

| Chemical Formula | C₁₅H₂₄N₄O₂ researchgate.net |

| Synonyms | 2,6-bis(3-methoxypropylamino)-4-methyl-nicotinonitrile researchgate.net |

Piperidine-Based Derivatives (e.g., 1-(3-Methoxypropyl)-4-piperidinamine)

1-(3-Methoxypropyl)-4-piperidinamine is a key synthetic intermediate, notably used in the preparation of the selective 5-HT4 receptor agonist, Prucalopride. nih.gov Its synthesis has been approached through several routes.

One common method involves the direct nucleophilic substitution reaction of 4-aminopiperidine (B84694) with a 3-methoxypropyl halide, such as 3-methoxypropyl chloride, in the presence of a base. chemrxiv.org An alternative, two-step synthesis starts from 1-(3-methoxypropyl)-4-piperidone. chemrxiv.org The piperidone is first converted to its oxime derivative using hydroxylamine (B1172632) hydrochloride. Subsequent reduction of the oxime, typically through catalytic hydrogenation, yields the final 1-(3-Methoxypropyl)-4-piperidinamine product. chemrxiv.org Another reported synthesis involves the deprotection of N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide in an HCl-methanol solution to yield the desired amine with high purity. nih.gov

A more sophisticated synthesis that highlights a key derivatization strategy involves a protection-alkylation-deprotection sequence. This method uses 4-aminopiperidine as the starting material and selectively protects the primary amine using benzophenone (B1666685). researchgate.net The remaining free secondary amine on the piperidine (B6355638) ring is then alkylated with 3-methoxy-bromopropane. Finally, the benzophenone protecting group is removed under acidic conditions to yield the target product. researchgate.net This strategy is discussed further in section 6.3.

Table 2: Synthesis and Properties of 1-(3-Methoxypropyl)-4-piperidinamine

| Parameter | Description |

|---|---|

| CAS Number | 179474-79-4 chemrxiv.org |

| Molecular Formula | C₉H₂₀N₂O chemrxiv.org |

| Molecular Weight | 172.27 g/mol chemrxiv.org |

| Synthetic Route 1 | Nucleophilic substitution of 4-aminopiperidine with 3-methoxypropyl chloride. chemrxiv.org |

| Synthetic Route 2 | Oxime formation from 1-(3-methoxypropyl)-4-piperidone followed by catalytic hydrogenation. chemrxiv.org |

| Synthetic Route 3 | Protection of 4-aminopiperidine, alkylation with 3-methoxy-bromopropane, and deprotection. researchgate.net |

| Application | Intermediate in the synthesis of Prucalopride Succinate. nih.gov |

Phosphinoethyl-Amine Ligands (e.g., N-ethoxyethyl-N,N-bis[2-(bis(3-methoxypropyl)phosphino)ethyl]amine)

Phosphinoethyl-amine ligands are a class of chelating agents used in coordination chemistry and catalysis. While the synthesis for the specific compound N-ethoxyethyl-N,N-bis[2-(bis(3-methoxypropyl)phosphino)ethyl]amine is not explicitly detailed, general synthetic strategies for related P-N-P pincer ligands (bis[(2‐dialkyl/arylphosphino)ethyl]amine) can be described.

A common precursor for these ligands is bis(2-chloroethyl)amine. The synthesis can proceed via the reaction of this precursor with a metal phosphide, such as potassium diphenylphosphide (KPPh₂), to form the desired phosphine (B1218219) linkages. researchgate.net To avoid side reactions, the amine can be protected, for instance as a tosylamide, before reaction with the phosphide, followed by a final deprotection step. researchgate.net

Another established method involves the reaction of a chlorophosphine with an amine. researchgate.net For the target molecule, this could conceptually involve reacting an N-ethoxyethyl-N,N-bis(2-aminoethyl)amine precursor with two equivalents of a bis(3-methoxypropyl)chlorophosphine. A third approach is the multicomponent Kabachnik-Fields reaction, which condenses an amine, an aldehyde, and a phosphite (B83602) to create α-aminophosphonates, which can be further modified. nih.gov These general routes illustrate the modular nature of synthesizing complex chelating ligands based on a phosphinoethyl-amine scaffold.

Bispidine Derivatives Incorporating Methoxypropyl Moieties

Bispidine (3,7-diazabicyclo[3.3.1]nonane) derivatives are rigid bicyclic structures that have been investigated for their biological activity. Incorporating methoxypropyl groups into this scaffold has led to compounds with potential anticancer properties.

The synthesis of these derivatives typically involves a Mannich condensation reaction. researchgate.net For example, 3,7-diazabicyclo[3.3.1]nonan-9-ones can be synthesized by reacting a piperidin-4-one precursor, such as 1-(3-methoxypropyl)-piperidin-4-one, with paraformaldehyde and a primary amine in an acidic medium. researchgate.net The resulting bispidinone can be further modified; for instance, the ketone function can be reduced via a Kizhner-Wolf reaction to yield the corresponding 3,7-diazabicyclo[3.3.1]nonane. researchgate.net

Research has shown that these bispidine derivatives can induce cancer cell death by activating polyamine catabolism. researchgate.net Studies using regenerating rat liver homogenates demonstrated that these compounds could activate the oxidation of polyamines like putrescine, spermidine, and spermine. researchgate.net Specifically, the derivative 3-(3-methoxypropyl)-7-[3-(1H-piperazin-1-yl)ethyl]-3,7-diazabicyclo[3.3.1]nonane has been identified as a candidate for polyamine-based drug development. researchgate.net

Silylpropylamine Analogues (e.g., Bis(3-trimethoxysilylpropyl)amine)

Bis(3-trimethoxysilylpropyl)amine (BTMSPA) is a well-studied analogue where the methyl ether groups of this compound are replaced by trimethoxysilyl groups. This change imparts the ability to act as a versatile coupling agent.

The synthesis of BTMSPA is typically achieved by reacting 3-aminopropyltrimethoxysilane (B80574) with 3-chloropropyltrimethoxysilane. researchgate.net The reaction is carried out under an inert atmosphere at an elevated temperature (e.g., 60°C). researchgate.net Following the initial reaction, purification steps are necessary to remove byproducts. Diethylenetriamine can be added to remove excess chlorine, followed by filtration to remove the resulting hydrochloride salt. researchgate.net A final distillation under reduced pressure yields the purified Bis(3-trimethoxysilylpropyl)amine product. researchgate.net

BTMSPA functions as a dual-nature coupling agent, capable of forming durable bonds between inorganic and organic materials. mdpi.com The trimethoxysilyl groups can hydrolyze to form silanol (B1196071) groups, which then bond with hydroxyls on the surface of inorganic substrates like metals and silica (B1680970), forming stable metal-siloxane linkages upon curing. mdpi.comosi.lv The secondary amine in the central linkage provides a site for interaction or bonding with organic polymers, enhancing adhesion and coating strength. mdpi.comosi.lv This makes BTMSPA highly useful in applications such as corrosion protection for metals, adhesion promotion, and the synthesis of amine-modified mesostructured organosilicas for catalysis. mdpi.comosi.lv

Table 3: Synthesis and Application of Bis(3-trimethoxysilylpropyl)amine

| Parameter | Description |

|---|---|

| CAS Number | 82985-35-1 osi.lv |

| Molecular Formula | C₁₂H₃₁NO₆Si₂ osi.lv |

| Linear Formula | [(CH₃O)₃Si(CH₂)₃]₂NH google.com |

| Synthetic Reactants | 3-Aminopropyltrimethoxysilane and 3-Chloropropyltrimethoxysilane researchgate.net |

| Reaction Conditions | 60°C for several hours under an inert atmosphere researchgate.net |

| Primary Application | Water-based coupling agent promoting adhesion between organic and inorganic materials mdpi.com |

| Mechanism | Silanol groups bond with inorganic surfaces; amino group provides compatibility with organic polymers mdpi.com |

| Uses | Corrosion protection coatings, adhesion promotion, synthesis of hybrid materials mdpi.comosi.lv |

Specialized Applications in Chemical Sciences and Engineering

Intermediates for Specialty Chemicals and Dyes

In the manufacturing of specialty chemicals, particularly dyes, primary amines are often essential reactants. The related compound, 3-methoxypropylamine (B165612) (MOPA), serves as a key building block for the synthesis of specific dyes, such as Disperse Blue 60. ataman-chemicals.com Bis(3-methoxypropyl)amine, as a secondary amine, does not serve the same primary role in diazo coupling reactions fundamental to azo dye synthesis but can be utilized in subsequent modification steps.

The synthesis of azo dyes and other conjugated systems often requires a primary amine group for the initial diazotization reaction. Therefore, this compound is not a direct precursor in the same manner as its primary amine analogue, MOPA. However, its secondary amine nitrogen can be functionalized to modify the electronic properties of a dye molecule after the primary chromophore has been formed, potentially influencing its solvatochromic behavior or extending its conjugated system through different linkage chemistries.

This compound can act as a modification agent in various chemical manufacturing processes. Its basic nature allows it to function as an acid scavenger or a pH adjuster. In the context of dye manufacturing, it can be used to modify the properties of dye intermediates or the final product by being incorporated into the molecular structure, away from the primary chromophoric groups, to influence solubility, aggregation, or affinity for certain substrates.

Surface Chemistry and Adhesion Promotion

This compound is explicitly cited as a valuable intermediate in the synthesis of materials for surface treatment, including adhesion promoters and coatings, particularly for metal substrates.

This compound itself is not a silane (B1218182) coupling agent, as it lacks the necessary silicon-alkoxy group. However, it is a critical reactant in the synthesis of advanced silane-containing polymers and hydroxysilanes that function as adhesion promoters and crosslinkers in sealants, adhesives, and coatings. google.comgoogle.com In a typical process, this compound is reacted with an epoxysilane. The secondary amine opens the epoxide ring, and the resulting molecule contains both the amine-derived backbone and the reactive silane functionality. These synthesized adducts are then incorporated into formulations to create strong, durable bonds between organic polymers and inorganic substrates. google.comgoogle.com

Table 1: Synthesis of Silane-Containing Adducts

| Reactant A | Reactant B (Example) | Resulting Product Class | Key Function |

| This compound | Glycidoxypropyltrimethoxysilane | Hydroxysilane / Silane-Polymer | Adhesion Promoter, Crosslinker |

The amine groups in this compound and its derivatives can form strong interactions with metal oxide layers on surfaces like aluminum and steel, making it an effective component for enhancing adhesion. google.com It is used to synthesize polyamine-epoxy adducts that are water-dispersible and can be formulated into epoxy coating compositions. google.com These coatings exhibit improved adhesion to substrates. Furthermore, hydroxysilanes synthesized from this compound are used as primers or additives in coatings to significantly improve the bond between the coating and various substrates, including metals, alloys, and plastics. google.comgoogle.com

Table 2: Applications in Surface Coatings

| Application Area | Role of this compound | Resulting Benefit |

| Water-Based Epoxy Coatings | Intermediate for polyamine-epoxy adducts google.com | Water dispersibility, improved adhesion |

| Primers for Metal Substrates | Precursor for hydroxysilane adhesion promoters google.comgoogle.com | Enhanced coating-to-metal bonding |

| Sealants and Adhesives | Intermediate for silane-functional polymers google.com | Improved crosslinking and substrate adhesion |

Q & A

Q. What are the common laboratory-scale synthesis methods for Bis(3-methoxypropyl)amine, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution reactions. For example, reacting 3-methoxypropyl bromide with a secondary amine (e.g., methylamine) in polar aprotic solvents like dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) at 60–80°C for 12–24 hours. Optimization includes adjusting stoichiometry (e.g., 1.2:1 molar ratio of alkyl halide to amine), solvent choice (to reduce side reactions), and temperature control to improve yields (typically 60–75%) . Purification via vacuum distillation or column chromatography (using silica gel and ethyl acetate/hexane) is recommended.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- NMR : H NMR will show signals for methoxy protons (~δ 3.3 ppm), methylene groups adjacent to nitrogen (δ 2.4–2.8 ppm), and methyl groups (δ 1.0–1.5 ppm). C NMR confirms methoxy carbons (~δ 55–60 ppm) and nitrogen-bound carbons.

- FT-IR : Peaks at ~2800 cm (C-H stretching in methoxy groups) and 3300–3500 cm (N-H stretching, if present).

- Mass Spectrometry : Molecular ion peak at m/z corresponding to CHNO (exact mass 159.12 g/mol), with fragmentation patterns indicating loss of methoxy or alkyl chains .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (severe irritation reported for similar amines) .

- Ventilation : Use fume hoods to avoid inhalation of vapors, which can cause respiratory distress.

- Storage : Keep in airtight containers away from oxidizers and acids (risk of exothermic reactions) at temperatures <25°C .

- Spill Management : Neutralize with dilute acetic acid and adsorb using vermiculite .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) can model electron density distribution, identifying nucleophilic sites (e.g., nitrogen lone pairs) and steric effects from methoxy groups. Molecular Dynamics (MD) simulations in solvent environments (e.g., water or ethanol) predict diffusion coefficients and interaction energies with substrates like CO (relevant for absorption studies). For example, simulations of similar amines show that methoxy groups reduce basicity but enhance solubility in polar media . Validate computational results with experimental kinetic data (e.g., reaction rates in Suzuki-Miyaura couplings) .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

- Variable Analysis : Systematically test parameters like catalyst loading (e.g., palladium in cross-coupling reactions), solvent polarity, and moisture sensitivity.

- Side Reaction Identification : Use LC-MS or GC-MS to detect byproducts (e.g., oxidation of methoxy groups or dimerization).

- Reproducibility : Compare synthetic protocols across literature; for instance, highlights hydrochloride salt formation as a purity-critical step, requiring strict pH control during neutralization .

Q. How can this compound be functionalized for applications in asymmetric catalysis or drug delivery?

- Ligand Design : Introduce chiral centers via reactions with enantiopure epoxides or ketones. For example, coupling with boronic acids (Suzuki reaction) to create bidentate ligands for transition-metal catalysts .

- Prodrug Synthesis : React the amine with carboxylic acid-containing drugs (e.g., NSAIDs) via amide bond formation, leveraging its solubility for enhanced bioavailability.

- Polymer Modification : Use as a monomer in polyurethane or epoxy resins, where methoxy groups improve flexibility and adhesion .

Methodological Notes

- Data Validation : Cross-reference NMR shifts with databases (e.g., PubChem or Reaxys) to confirm structural assignments.

- Contradictory Evidence : Some sources report lower yields for one-pot syntheses; iterative optimization (e.g., stepwise alkylation) may be necessary .

- Advanced Applications : Theoretical studies (e.g., CO absorption kinetics) should integrate experimental validation using gas chromatography or titration methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.